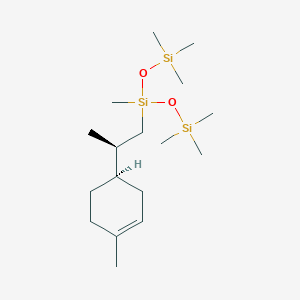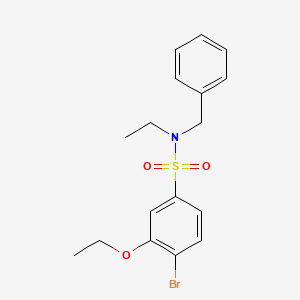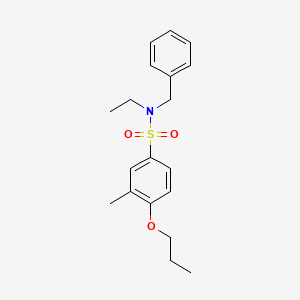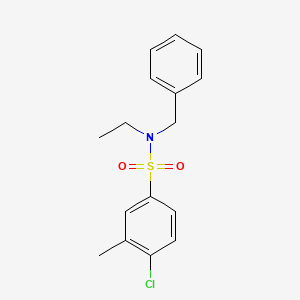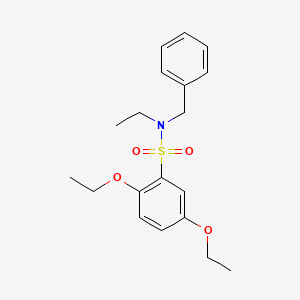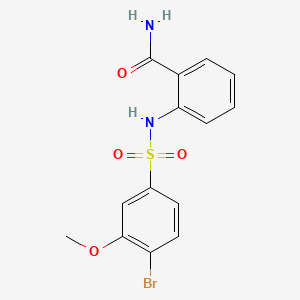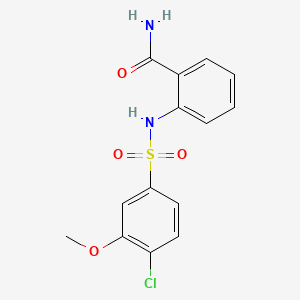
nickel(ii) formate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) formate dihydrate, with the chemical formula Ni(HCO₂)₂·2H₂O , is a coordination compound. It consists of nickel ions (Ni²⁺) coordinated with formate ions (HCO₂⁻) and water molecules. The compound appears as green crystals and is partially soluble in water .
Synthesis Analysis
The synthesis of nickel(II) formate dihydrate involves the reaction between nickel(II) chloride or nickel(II) sulfate with sodium formate in an aqueous solution. The resulting green precipitate is then collected and recrystallized to obtain the dihydrate form .
Molecular Structure Analysis
The crystal structure of nickel(II) formate dihydrate has been determined through X-ray diffraction analysis. It reveals a coordination complex where each nickel ion is surrounded by two formate ligands and two water molecules. The coordination geometry is typically octahedral .
Chemical Reactions Analysis
- Decomposition : At temperatures between 180°C and 200°C, nickel(II) formate dihydrate decomposes to yield nickel metal (Ni), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen gas (H₂), water (H₂O), and methyl radicals (CH₃) .
- Reaction with Bases : The compound reacts with bases to form nickel hydroxide (Ni(OH)₂) and formic acid (HCOOH) .
- Redox Reactions : Nickel(II) formate dihydrate can participate in redox reactions, exchanging electrons with other species .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalyst Preparations
Nickel(II) formate dihydrate is used in nickel catalyst preparations . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. Nickel catalysts are particularly useful in hydrogenation reactions, where they help to add hydrogen to other substances.
Proteomics Research
This compound is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The use of Nickel(II) formate dihydrate in this field could be related to its ability to bind to certain proteins or peptides, facilitating their identification or analysis.
Organometallic Reagent
Nickel(II) Formate Dihydrate is one of numerous organometallic compounds . Organometallics are useful reagents with applications in various fields of chemistry. They can act as catalysts, participate in synthetic reactions, or serve as precursors for the synthesis of other compounds.
Thin Film Deposition
Organometallic compounds, including Nickel(II) Formate Dihydrate, have applications in thin film deposition . This process is used to create thin films of material on a surface, which is a critical process in the manufacture of semiconductors and other electronic components.
Industrial Chemistry
Nickel(II) Formate Dihydrate can be used in various industrial chemistry applications . This could include its use in the production of other chemicals, in processes such as catalysis, or in the development of new materials.
Pharmaceuticals
Organometallic compounds like Nickel(II) Formate Dihydrate have applications in the pharmaceutical industry . They can be used in the synthesis of medicinal compounds, or as catalysts in pharmaceutical manufacturing processes.
LED Manufacturing
Nickel(II) Formate Dihydrate can be used in the manufacturing of LEDs . In this context, it might be used in the deposition of thin films, or in the creation of compounds that emit light when electrically excited.
Crystal Structure Analysis
Nickel(II) formate dihydrate has been used in the redetermination of crystal structures . The detailed knowledge of its crystal structure can help in understanding its physical and chemical properties, and can guide its use in various applications.
Mécanisme D'action
Target of Action
Nickel(II) formate dihydrate primarily targets the production of nickel and other nickel compounds . It is used in the synthesis of nickel catalysts, which play a crucial role in various chemical reactions .
Mode of Action
Nickel(II) formate dihydrate can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid . The reaction can be represented as follows:
Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2ONi(OH)_2 + 2HCOOH \rightarrow Ni(HCOO)_2 + 2H_2O Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2O
This compound can also be synthesized by the reaction of sodium formate with nickel(II) sulphate .
Biochemical Pathways
Nickel(II) formate dihydrate is used in nickel catalyst preparations and is also used as a biochemical for proteomics research . .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
When heated in a vacuum to 300°C, Nickel(II) formate dihydrate decomposes to form pure nickel :
Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2Ni(HCO_2)_2(H_2O)_2 \rightarrow Ni + 2CO_2 + 2H_2O + H_2 Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2
The resulting fine powders of nickel are useful as hydrogenation catalysts .
Action Environment
The action of Nickel(II) formate dihydrate is influenced by environmental factors such as temperature and solvents. The compound is sparingly soluble in cold water and insoluble in organic solvents . It is soluble in acids . The anhydride forms on careful heating at 130–140°C . In the range of 180-200°C, it decomposes to Ni, CO, CO2, H2, H2O, CH3 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of nickel(ii) formate dihydrate can be achieved through a simple precipitation reaction.", "Starting Materials": [ "Nickel(ii) chloride hexahydrate (NiCl2.6H2O)", "Sodium formate (HCOONa)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 10 g of nickel(ii) chloride hexahydrate in 50 mL of distilled water", "Add 10 g of sodium formate to the nickel(ii) chloride solution and stir until dissolved", "Heat the solution to 60°C and maintain the temperature for 1 hour", "Allow the solution to cool to room temperature and filter the precipitate", "Wash the precipitate with distilled water and dry in an oven at 60°C for 2 hours", "The resulting compound is nickel(ii) formate dihydrate (Ni(HCOO)2.2H2O)" ] } | |
Numéro CAS |
15694-70-9 |
Nom du produit |
nickel(ii) formate dihydrate |
Formule moléculaire |
Ni(HCO2)2.2H2O |
Poids moléculaire |
0 |
Synonymes |
Nickel(Ⅱ) forMate dihydrate |
Origine du produit |
United States |
Q & A
Q1: What is the crystal structure of nickel(II) formate dihydrate and how was this understanding improved through recent research?
A1: Nickel(II) formate dihydrate ([Ni(HCOO)2(H2O)2]n) forms a three-dimensional framework structure. [] The nickel(II) ions (Ni2+) occupy two distinct positions within the crystal lattice, both exhibiting octahedral coordination. One type of Ni2+ ion is surrounded by six oxygen atoms from six formate (HCOO-) anions. In contrast, the second type of Ni2+ ion coordinates with four oxygen atoms from water molecules and two oxygen atoms from formate anions. The formate anions act as bridges, connecting both types of Ni2+ ions to create the extended framework.
Q2: What interesting magnetic property does nickel(II) formate dihydrate exhibit at low temperatures?
A2: Nickel(II) formate dihydrate exhibits weak ferrimagnetism at low temperatures. [] This behavior suggests a complex magnetic ordering within the material, likely arising from the interaction between the two distinct nickel(II) sites within the crystal structure. Further research is needed to fully elucidate the nature of these magnetic interactions and their implications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



